Axillaridine
Overview
Description
Axillaridine is a plant-derived alkaloid . It was first isolated from Pachysandra axillaries and its structure was identified as 20 -dimethylamino-3-benzoylamino-5 -pregna-2(3)-en-4-one .
Molecular Structure Analysis
Axillaridine-A forms stable π -π interactions with the aromatic ring of Tyr124 that results in inhibition of catalytic activity of the enzyme . The active site of AChE is located at the bottom of a deep and narrow cavity whose surface is lined with rings of aromatic residues .Scientific Research Applications
Molecular Dynamics and Enzyme Inhibition
Molecular Dynamics Simulations of Acetylcholinesterase (AChE) and Axillaridine-A : Research by Hadi and Mohammed (2008) in the Journal of Al-Nahrain University-Science revealed that molecular dynamics simulations were used to investigate the binding mode of axillaridine-A with the human AChE enzyme. This study is significant for the design of molecules potentially useful in Alzheimer's disease treatment, as axillaridine-A inhibits the catalytic activity of AChE by forming stable interactions at the enzyme's active site (Hadi & Mohammed, 2008).
Molecular Dynamics Simulation of Axillaridine–A with Human Acetylcholinesterase : Ul-Haq et al. (2009) conducted a similar study, published in the Journal of Enzyme Inhibition and Medicinal Chemistry. They explored the active site of human acetylcholinesterase and the behavior of Axillaridine-A at the peripheral binding site. Their findings show that Axillaridine-A's interaction reduces the active site's size, thereby inhibiting the enzyme's catalytic activity (Ul-Haq et al., 2009).
Phytochemical Studies
- Phytochemical Studies on Sarcococca hookeriana : Rai et al. (2006) conducted a study published in the Journal of Nepal Chemical Society on the aerial parts of Sarcococca hookeriana, where axillaridine A was isolated along with other compounds. This study is crucial for understanding the chemical composition of Sarcococca hookeriana, a plant from which axillaridine A is derived (Rai et al., 2006).
Enzyme Inhibition Studies
- Pregnane-Type Steroidal Alkaloids of Sarcococca Saligna as Cholinesterase Inhibitors : Atta-ur-rahman et al. (2002) in Helvetica Chimica Acta reported on the isolation of axillaridine A from Sarcococca saligna. This study identified axillaridine A as a potential lead in discovering inhibitors for nervous system disorders, particularly in Alzheimer's disease, due to its inhibition of cholinesterase enzymes (Atta-ur-rahman et al., 2002).
properties
IUPAC Name |
(1R,4R,5R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXHCOARFTKGZ-VFCJXBEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1([C@@H]([C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Axillaridine | |
CAS RN |
23506-96-9 | |
Record name | Axillaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023506969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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